![molecular formula C12H20N2O3 B13225577 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is a compound that features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. . The compound also contains an oxan-4-ol moiety, which is a six-membered ring with an oxygen atom and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butylamidoxime with an appropriate nitrile in the presence of a Lewis acid catalyst such as p-toluenesulfonic acid and zinc chloride . This reaction forms the 1,2,4-oxadiazole ring. The oxan-4-ol moiety can then be introduced through a subsequent reaction with an appropriate epoxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the oxan-4-ol moiety can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere for amides and esters, leading to higher hydrolytic and metabolic stability . This interaction can affect various biological pathways, including enzyme inhibition and receptor binding, which are crucial for its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)benzaldehyde
- tert-Butyl ((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Uniqueness
4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol is unique due to the presence of both the 1,2,4-oxadiazole ring and the oxan-4-ol moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds. The oxan-4-ol moiety adds additional functionality and potential for further chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H20N2O3 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)10-13-9(17-14-10)8-12(15)4-6-16-7-5-12/h15H,4-8H2,1-3H3 |
InChI-Schlüssel |
YUOGHSMSNIVDQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NOC(=N1)CC2(CCOCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


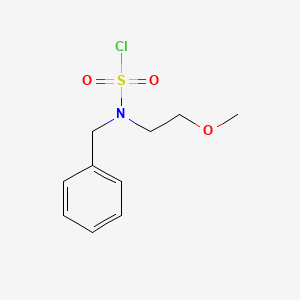

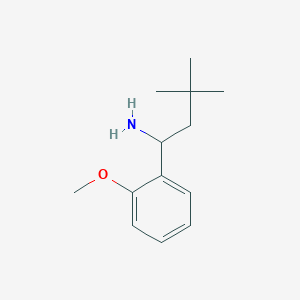
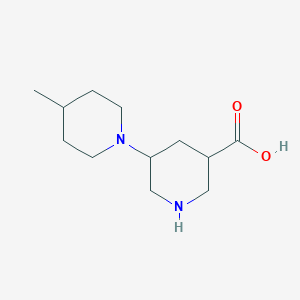

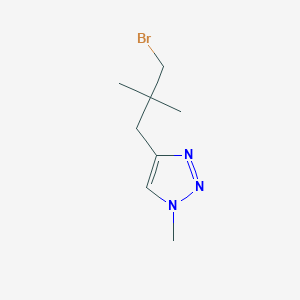
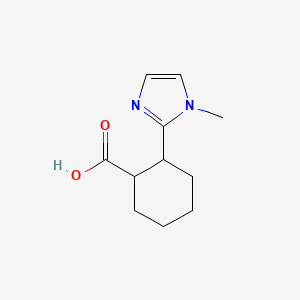
amine](/img/structure/B13225538.png)
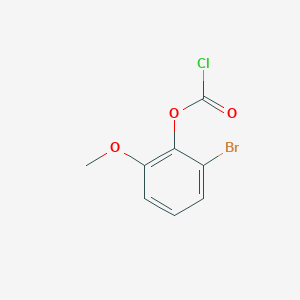

amine](/img/structure/B13225563.png)
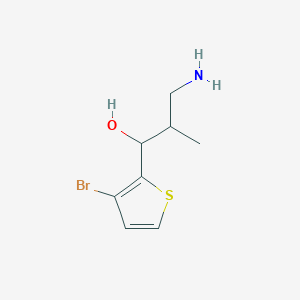
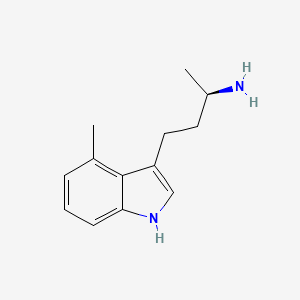
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)
